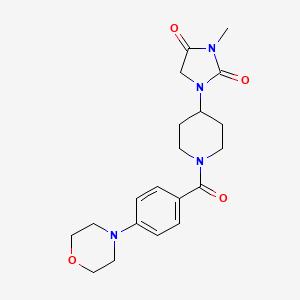![molecular formula C10H15N3O2 B2787608 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 2097895-67-3](/img/structure/B2787608.png)
2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of similar compounds like MEPC comprises a pyridine ring with a morpholine group and a cyano group attached to it. The presence of the morpholine group and the cyano group in the pyridine ring makes MEPC a highly reactive compound, which can undergo several chemical reactions.Chemical Reactions Analysis
Morpholine derivatives have been found to undergo a variety of chemical reactions. For instance, morpholine is known to react with hydrochloric acid to produce morpholinium chloride . More research is needed to understand the specific chemical reactions of “2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one”.作用機序
The mechanism of action of 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one is not fully understood, but studies have suggested that it acts by inhibiting the activity of enzymes involved in cell proliferation and survival pathways. This compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields and purity, making it readily available for further studies. However, one limitation of this compound is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research on 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one. One potential avenue is the development of this compound-based drugs for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, research on the pharmacokinetics and toxicity of this compound is needed to evaluate its safety and efficacy in vivo. Overall, this compound shows significant promise as a potential therapeutic agent, and further research is warranted to explore its full potential.
合成法
The synthesis of 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one involves the reaction of 2,3-dihydropyridazine-3-one with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable candidate for further studies.
科学的研究の応用
2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one has shown promising results in several scientific studies, demonstrating its potential as a therapeutic agent. One of the significant applications of this compound is its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment for various types of cancer.
特性
IUPAC Name |
2-(2-morpholin-4-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-10-2-1-3-11-13(10)5-4-12-6-8-15-9-7-12/h1-3H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOFFIGBUWSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


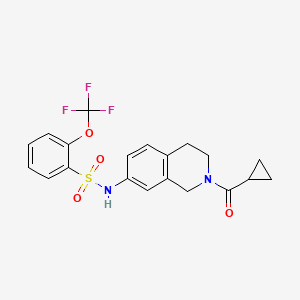
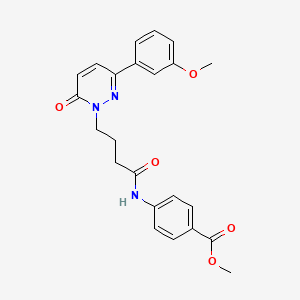

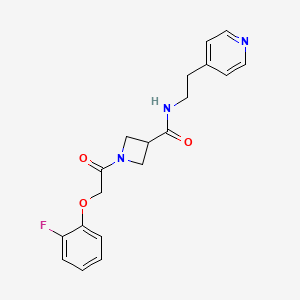

![5-((4-Hydroxypiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2787536.png)
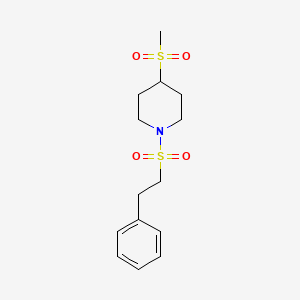
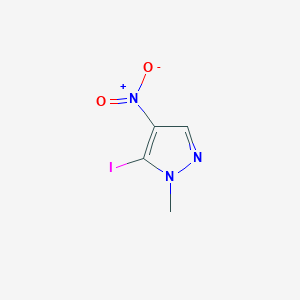
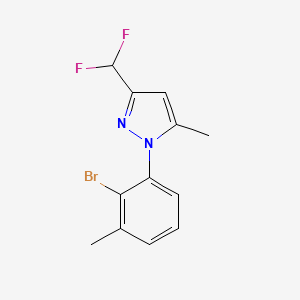

![methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-chlorobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2787543.png)

